molecular formula C12H21NO3 B8617907 5-Cyclohexylcarbamoylpentanoic acid

5-Cyclohexylcarbamoylpentanoic acid

Cat. No. B8617907
M. Wt: 227.30 g/mol
InChI Key: ZCTLWGGFCXKUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexylcarbamoylpentanoic acid is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclohexylcarbamoylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclohexylcarbamoylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Cyclohexylcarbamoylpentanoic acid

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

6-(cyclohexylamino)-6-oxohexanoic acid

InChI

InChI=1S/C12H21NO3/c14-11(8-4-5-9-12(15)16)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)(H,15,16)

InChI Key

ZCTLWGGFCXKUSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

34.8 g (0.2 mol) of adipic acid monoethyl ester are added dropwise and with stirring to 19.8 g (0.2 mol) of cyclohexylamine. The temperature rises to 60° C. The reaction mixture is heated to 80° C. for 1 h. After cooling, the solution is poured into 200 ml of water and then extracted with 300 ml of ethyl ether. The ether phase is stirred into 150 ml of potassium hydrogen carbonate solution. After separation of the ether phase when settling has taken place, the aqueous phase is acidified to pH 1 with concentrated hydrochloric acid. The precipitate is drained, washed with water, dried and recrystallised in acetonitrile.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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